4',7-Dimethoxyisoflavone 4',7-Dimethoxyisoflavone 7,4'-Di-O-methyldaidzein is a methoxyisoflavone.
4',7-Dimethoxyisoflavone is a natural product found in Glycyrrhiza pallidiflora, Ormosia henryi, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 1157-39-7
VCID: VC21355352
InChI: InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-10H,1-2H3
SMILES: COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol

4',7-Dimethoxyisoflavone

CAS No.: 1157-39-7

Cat. No.: VC21355352

Molecular Formula: C17H14O4

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

4',7-Dimethoxyisoflavone - 1157-39-7

CAS No. 1157-39-7
Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
IUPAC Name 7-methoxy-3-(4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-10H,1-2H3
Standard InChI Key LPNBCGIVZXHHHO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC
Canonical SMILES COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC

Chemical Identity and Structural Properties

Basic Information

4',7-Dimethoxyisoflavone, also known as 7-Methoxy-3-(4-methoxyphenyl)chromone, is an isoflavone derivative related to the soybean isoflavone daidzein . The compound is formally identified by the CAS Registry Number 1157-39-7 . Its molecular formula is C₁₇H₁₄O₄ with a molecular weight of 282.29 g/mol . The compound possesses an achiral structure with no defined stereocenters, making it optically inactive . Table 1 summarizes the key identifiers and molecular characteristics of 4',7-Dimethoxyisoflavone.

ParameterCharacteristic
CAS Number1157-39-7
Molecular FormulaC₁₇H₁₄O₄
Molecular Weight282.2907 g/mol
StereochemistryAchiral
Defined Stereocenters0/0
Optical ActivityNone
InChIKeyLPNBCGIVZXHHHO-UHFFFAOYSA-N

Physical and Chemical Characteristics

4',7-Dimethoxyisoflavone appears as a white to light yellow crystalline powder . It exhibits a melting point range of 161.0-165.0°C, with a specific reported value of 163°C . The compound demonstrates solubility in various organic solvents including methanol, ethanol, and dimethyl sulfoxide (DMSO) . Spectroscopic analysis indicates that 4',7-Dimethoxyisoflavone has a maximum UV absorption wavelength of 260 nm when dissolved in methanol . Commercial preparations of the compound typically have a purity exceeding 97.0% as determined by gas chromatography .

Structural Characteristics

The molecular structure of 4',7-Dimethoxyisoflavone features the characteristic isoflavone skeleton with methoxy substitutions at the 7-position of the A-ring and the 4'-position of the B-ring. The SMILES notation representing this structure is COC1=CC=C(C=C1)C2=COC3=C(C=CC(OC)=C3)C2=O . This structural arrangement contributes to its unique biological properties, distinguishing it from other isoflavone derivatives.

Natural Sources and Isolation

Plant Sources

4',7-Dimethoxyisoflavone has been isolated from several plant sources. Most notably, it was first identified in the leaves of Albizzia lebbeck (Indian siris) . The compound belongs to the broader class of flavonoids, which are widely distributed in the plant kingdom and often serve as defensive compounds. The presence of this compound in Albizzia lebbeck is particularly significant as it contributes to the plant's documented antimicrobial properties.

Biological Activities

Enzyme Inhibition

Metabolism and Biotransformation

Metabolic Pathways

4',7-Dimethoxyisoflavone undergoes metabolism primarily through cytochrome P450 enzyme systems . Studies have identified bosentan as an inhibitor of this metabolic pathway, with evidence suggesting that the inhibition occurs through hydrogen bonding interactions with 4',7-dimethoxyisoflavone in vitro . This metabolic interaction may have implications for potential drug interactions if the compound were to be developed for therapeutic applications.

Biotransformation Studies

Microbial biotransformation studies provide insights into potential metabolic fates of 4',7-Dimethoxyisoflavone. When exposed to Aspergillus niger, the compound undergoes transformation to 6-hydroxy-7,4'-dimethoxyisoflavone and daidzein . In contrast, biotransformation studies with the insect Spodoptera litura showed limited metabolism of 4',7-Dimethoxyisoflavone compared to other structurally related isoflavones . These differential biotransformation patterns highlight the importance of structural features in determining the metabolic stability and transformation of isoflavone compounds.

Research Applications and Methods

Experimental Protocols

Standard protocols for investigating the biological activities of 4',7-Dimethoxyisoflavone have been established. For antifungal testing, the compound is typically evaluated at concentrations ranging from 100 to 1000 ppm against various fungal species . The experimental setup involves:

  • Isolating test fungi on potato dextrose agar (PDA) medium from their respective hosts

  • Using 7-10 day old cultures for experimentation

  • Preparing solutions of 4',7-dimethoxyisoflavone at various concentrations

  • Mixing fungal spores with the solution on glass slides

  • Incubating in a moist chamber at 25±2°C for 24 hours

  • Assessing germination inhibition compared to controls

Comparative Studies

Research has positioned 4',7-Dimethoxyisoflavone within the broader context of isoflavone compounds. Comparative studies of BCRP inhibition among various isoflavones and their derivatives have shown that 4',7-Dimethoxyisoflavone (pIC50 = 5.96) exhibits stronger inhibitory activity than daidzein (pIC50 = 5.62) and formononetin (pIC50 = 5.69) . These structure-activity relationships provide valuable insights for developing more potent inhibitors and understanding the molecular basis of bioactivity.

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